Cas no 21524-36-7 (2,4,6-tris(propan-2-yl)aniline)

2,4,6-Tris(propan-2-yl)aniline is a sterically hindered aromatic amine characterized by its three isopropyl substituents positioned symmetrically around the aniline core. This structural feature enhances its stability against oxidation and electrophilic substitution, making it a valuable intermediate in organic synthesis and specialty chemical applications. The compound's steric bulk also influences its reactivity, allowing for selective functionalization in complex molecular frameworks. It is commonly employed in the preparation of ligands, catalysts, and advanced materials where controlled steric and electronic properties are critical. High purity grades ensure consistent performance in research and industrial processes.
2,4,6-tris(propan-2-yl)aniline structure
21524-36-7 structure
Product Name:2,4,6-tris(propan-2-yl)aniline
CAS No:21524-36-7
MF:C15H25N
MW:219.365704298019
CID:864303
PubChem ID:519871
Update Time:2026-04-29

2,4,6-tris(propan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • aniline, 2,4,6-triisopropyl-
    • NH2-2,4,6-Pri3C6H2
    • 2,4,6-tris(propan-2-yl)aniline

Computed Properties

  • Exact Mass: 219.19885

Experimental Properties

  • PSA: 26.02

2,4,6-tris(propan-2-yl)aniline Pricemore >>

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Additional information on 2,4,6-tris(propan-2-yl)aniline

Introduction to 2,4,6-tris(propan-2-yl)aniline (CAS No. 21524-36-7) in Modern Chemical and Pharmaceutical Research

2,4,6-tris(propan-2-yl)aniline, identified by the chemical abstracts service number 21524-36-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical innovation. This tri-substituted aniline derivative has garnered attention due to its unique structural properties and potential applications in drug development, material science, and catalysis. The compound's molecular framework, featuring three isopropyl groups attached to an aniline core, imparts distinct electronic and steric characteristics that make it a valuable candidate for various synthetic and functional applications.

The synthesis of 2,4,6-tris(propan-2-yl)aniline involves a series of carefully orchestrated chemical reactions that highlight the compound's versatility. The process typically begins with the alkylation of aniline derivatives, followed by purification steps to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of the synthesis, reflecting the compound's relevance in modern chemical methodologies.

One of the most compelling aspects of 2,4,6-tris(propan-2-yl)aniline is its potential as a building block in pharmaceutical research. The compound's aromatic structure and electron-donating alkyl groups make it a promising candidate for developing novel therapeutic agents. Recent studies have explored its utility in creating ligands for metal-organic frameworks (MOFs), which are increasingly used in drug delivery systems and catalytic processes. The ability of 2,4,6-tris(propan-2-yl)aniline to form stable complexes with transition metals has opened new avenues for designing innovative pharmaceutical formulations.

In addition to its pharmaceutical applications, 2,4,6-tris(propan-2-yl)aniline has shown promise in material science. Its molecular structure allows it to act as a monomer or intermediate in the synthesis of polymers with tailored properties. Researchers have investigated its role in creating conductive polymers, which are essential for applications in organic electronics and solar cells. The compound's ability to enhance polymer stability and conductivity makes it a valuable asset in developing next-generation materials.

The compound's reactivity also makes it a fascinating subject for studying reaction mechanisms and catalytic processes. Researchers have utilized 2,4,6-tris(propan-2-yl)aniline as a model substrate to understand how substituents influence chemical reactions. These studies have provided insights into optimizing synthetic pathways and improving reaction yields, which are critical for industrial-scale production. The findings from these investigations contribute to the broader field of organic chemistry by advancing our understanding of molecular interactions and reaction dynamics.

Recent advancements in computational chemistry have further enhanced the study of 2,4,6-tris(propan-2-yl)aniline. Molecular modeling techniques allow researchers to predict the compound's behavior under various conditions without the need for extensive experimental trials. These simulations have been instrumental in designing experiments that maximize efficiency and minimize waste. By integrating computational methods with traditional experimental approaches, scientists can accelerate the discovery process and explore new applications more effectively.

The pharmaceutical industry has been particularly interested in 2,4,6-tris(propan-2-yl)aniline due to its potential as a precursor for bioactive molecules. Researchers have synthesized derivatives of this compound that exhibit antimicrobial and anti-inflammatory properties. These derivatives are being tested in preclinical studies to evaluate their efficacy and safety profiles. The results from these trials could lead to the development of new drugs that address unmet medical needs.

The environmental impact of synthesizing 2,4,6-tris(propan-2-yl)aniline is another area of focus. Sustainable chemistry principles are being applied to reduce the environmental footprint of its production. Techniques such as green solvent systems and catalytic methods are being explored to minimize waste and energy consumption. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.

In conclusion, 2,4,6-tris(propan-2-yl)aniline (CAS No. 21524-36-7) is a versatile compound with significant potential across multiple domains of science and industry. Its unique structural features make it a valuable tool for pharmaceutical research material science innovation environmental sustainability efforts Its continued study will undoubtedly lead to new discoveries that benefit society.

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